Ortho-Evra

Pharmacokinetics Hormonal Contraception Drug Delivery Systems

Ortho Evra is the reference transdermal contraceptive patch delivering norelgestromin (150 mcg/day) and ethinyl estradiol (20 mcg/day) for weekly application. The system utilizes transdermal drug delivery to achieve sustained, non-oral systemic hormone exposure, providing a distinct pharmacokinetic profile compared to oral combined hormonal contraceptives.

Molecular Formula C41H53NO4
Molecular Weight 623.9 g/mol
CAS No. 396715-57-4
Cat. No. B12785903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrtho-Evra
CAS396715-57-4
Molecular FormulaC41H53NO4
Molecular Weight623.9 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C21H29NO2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23-24H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1
InChIKeyKBFRRZPPJPKFHQ-WOMZHKBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho Evra (Norelgestromin and Ethinyl Estradiol Transdermal System) Scientific and Procurement Overview


Ortho Evra is the reference transdermal contraceptive patch delivering norelgestromin (150 mcg/day) and ethinyl estradiol (20 mcg/day) for weekly application [1]. The system utilizes transdermal drug delivery to achieve sustained, non-oral systemic hormone exposure, providing a distinct pharmacokinetic profile compared to oral combined hormonal contraceptives [2]. Ortho Evra remains the benchmark for weekly transdermal hormonal contraception despite the availability of generic alternatives due to its extensive clinical trial data, established safety surveillance, and well-characterized manufacturing specifications [3].

Why Ortho Evra Cannot Be Interchanged with Generic Transdermal Patches Without Verification


Generic transdermal contraceptive patches such as Xulane or Zafemy are approved via Abbreviated New Drug Applications (ANDAs) demonstrating bioequivalence to Ortho Evra in terms of rate and extent of hormone absorption [1]. However, bioequivalence studies evaluate systemic exposure under standardized conditions; they do not replicate the full scope of Ortho Evra's clinical trial program, which established specific efficacy (Pearl Index 0.88–1.24), compliance patterns, and long-term safety outcomes [2]. Furthermore, manufacturing differences in adhesive components, patch dimensions, or release liner materials may impact adhesion performance and user acceptability, factors not captured in standard bioequivalence assessments [3]. Procurement decisions should therefore consider whether the available generic product has been evaluated in head-to-head adhesion or user preference studies against the innovator product, particularly for applications where adhesion failure rates are critical [4].

Ortho Evra: Direct Comparative Quantitative Evidence for Scientific Selection


Ortho Evra Pharmacokinetic Differentiation: 60% Higher Steady-State Ethinyl Estradiol Exposure vs. 35 mcg Oral Contraceptive

The pharmacokinetic profile of Ortho Evra differs significantly from oral contraceptives. In a randomized crossover study comparing Ortho Evra (norelgestromin 6.0 mg/ethinyl estradiol 0.75 mg patch) with CILEST (norgestimate 0.250 mg/ethinyl estradiol 0.035 mg oral contraceptive), the transdermal system produced approximately 60% higher ethinyl estradiol AUC and 55% higher average steady-state concentration (Cavg) compared to the oral comparator, despite delivering a nominally lower daily ethinyl estradiol dose (20 mcg vs. 35 mcg) [1]. Peak ethinyl estradiol concentrations (Cmax) were approximately 25-35% lower with Ortho Evra than with the oral contraceptive [2].

Pharmacokinetics Hormonal Contraception Drug Delivery Systems

Ortho Evra Adherence Advantage: 2.32-Fold Higher Compliance Odds vs. Oral Contraceptives in Meta-Analysis

A systematic review and meta-analysis of 13 randomized controlled trials evaluating parenteral versus oral contraceptives found that patch contraceptive users had significantly greater compliance than oral contraceptive users, with an odds ratio (OR) of 2.32 (95% CI not fully reported in source) based on subgroup analysis of 5 studies specifically comparing transdermal patches to oral contraceptives [1]. In the landmark Audet et al. trial, perfect compliance (defined as cycles with correct, on-schedule dosing) was 88.7% for patch users versus 79.2% for oral contraceptive users over 6-13 treatment cycles [2]. The Cochrane review reported compliance odds ratios for patch versus combined oral contraceptive ranging from 2.05 (95% CI 1.83-2.29) to 2.76 (95% CI 2.35-3.24) across two included trials [3].

Medication Adherence Contraceptive Effectiveness Clinical Trial Meta-Analysis

Ortho Evra Contraceptive Efficacy: Comparable Pearl Index to Triphasic Oral Contraceptives

In randomized comparative trials, Ortho Evra demonstrated contraceptive efficacy equivalent to leading oral contraceptives. The overall Pearl Index for Ortho Evra in pooled clinical trials was 0.88 pregnancies per 100 woman-years [1]. In a direct comparative study, the Pearl Index for Ortho Evra was 1.24 (95% CI 0.19-2.33) compared to 2.18 (95% CI 0.57-3.8) for a triphasic combined oral contraceptive pill, with overlapping confidence intervals indicating no statistically significant difference in efficacy [2]. Two large randomized, nonblind efficacy studies confirmed that transdermal ethinylestradiol/norelgestromin was as efficacious in preventing pregnancy as oral triphasic ethinylestradiol/levonorgestrel or oral ethinylestradiol/desogestrel [3].

Contraceptive Efficacy Pearl Index Randomized Controlled Trial

Ortho Evra Venous Thromboembolism Risk Profile: Comparable to Norgestimate-Containing Oral Contraceptives

Concerns regarding elevated venous thromboembolism (VTE) risk with Ortho Evra due to its higher steady-state estrogen exposure prompted multiple postmarketing pharmacoepidemiology studies. A case-control study comparing new users of Ortho Evra to new users of an oral contraceptive containing 35 mcg ethinyl estradiol and norgestimate found no significant difference in VTE risk, with an odds ratio of 0.9 (95% CI 0.5-1.6) [1]. An extended analysis with additional follow-up data yielded an OR of 1.1 (95% CI 0.6-2.1) [2]. Pooled analysis of 124 cases and 478 controls across both study periods produced an overall OR of 1.0 (95% CI 0.7-1.5), indicating no detectable increase in VTE risk relative to the comparator oral contraceptive [3].

Venous Thromboembolism Drug Safety Pharmacoepidemiology

Ortho Evra Patch Adhesion Performance: Less Than 5% Replacement Rate Due to Detachment

Transdermal patch adhesion is a critical performance parameter affecting both pharmacokinetic reliability and user acceptability. Pooled results from three Ortho Evra efficacy studies found that 1.8% of patches were replaced due to complete detachment and 2.9% due to partial detachment, totaling 4.7% replacement incidence [1]. A separate analysis reported that 4.6% of patches required replacement for either partial or complete detachment under real-world usage conditions [2]. In a dedicated adhesion study conducted under conditions of physical exertion, variable temperature, and humidity, fewer than 2% of patches required replacement due to complete or partial detachment, demonstrating adhesion stability across diverse environmental conditions [3].

Transdermal Drug Delivery Formulation Performance User Acceptability

Ortho Evra Discontinuation Profile: Higher Discontinuation Due to Adverse Events vs. Oral Contraceptives

Despite superior compliance with the weekly dosing regimen, Ortho Evra users exhibited higher rates of overall discontinuation and discontinuation due to adverse events compared to oral contraceptive users. The Cochrane systematic review found that patch users were more likely to discontinue early than combined oral contraceptive users, with odds ratios ranging from 1.59 (95% CI 1.26-2.00) to 2.57 (95% CI 0.99-6.64) across trials [1]. Specifically, discontinuation due to adverse events was elevated in patch users, with application-site reactions cited as the most common reason for treatment discontinuation, occurring in ≤3.2% of users [2]. In the pivotal Audet et al. trial, 2.6% of participants withdrew due to application site reactions [3].

Treatment Discontinuation Adverse Events Contraceptive Acceptability

Ortho Evra: Evidence-Based Research and Clinical Application Scenarios


Comparative Pharmacokinetic Studies of Transdermal Versus Oral Hormonal Delivery

Ortho Evra serves as the reference transdermal comparator for studies investigating the pharmacokinetic and pharmacodynamic consequences of non-oral hormone administration. The established differential of 60% higher ethinyl estradiol AUC and 25-35% lower Cmax compared to 35 mcg oral contraceptives [1] provides a validated benchmark for evaluating novel transdermal formulations or alternative delivery systems. Researchers can reference Ortho Evra's well-characterized PK profile when designing crossover studies or when modeling the relationship between systemic hormone exposure and clinical outcomes.

Medication Adherence and Real-World Contraceptive Effectiveness Research

The demonstrated adherence advantage of Ortho Evra—88.7% perfect compliance compared to 79.2% for oral contraceptives, with meta-analytic OR of 2.32 for patch versus pill compliance [2]—positions the product as a key intervention in health services research evaluating strategies to reduce unintended pregnancy. Studies examining the impact of dosing frequency on contraceptive continuation and pregnancy outcomes should consider Ortho Evra's compliance data when designing comparative arms or when modeling population-level effectiveness estimates.

Postmarketing Pharmacovigilance and Risk-Benefit Assessment

Ortho Evra's extensive postmarketing safety surveillance, including dedicated case-control studies of venous thromboembolism risk (pooled OR 1.0, 95% CI 0.7-1.5 vs. norgestimate-containing oral contraceptives) [3], provides a robust dataset for comparative safety analyses. Researchers conducting pharmacoepidemiology studies or systematic reviews of hormonal contraceptive safety should utilize Ortho Evra as a well-characterized reference point for transdermal hormonal exposure.

Transdermal System Adhesion and Formulation Benchmarking

The established adhesion performance of Ortho Evra—with fewer than 5% of patches requiring replacement due to partial or complete detachment across pooled clinical studies [4]—serves as a benchmark for quality assessment of generic transdermal patches. Procurement specifications for research-grade or clinical supply chain applications can reference Ortho Evra's adhesion data when establishing acceptance criteria for bioequivalent products or when evaluating the performance of novel transdermal adhesive technologies.

Technical Documentation Hub

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